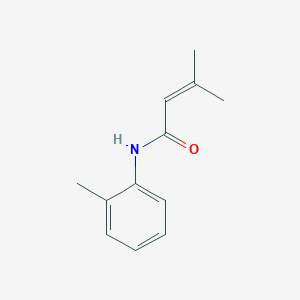
3-Methyl-N-(2-methylphenyl)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-N-(2-methylphenyl)but-2-enamide is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1. Neurological and Oncological Research:
The structural characteristics of 3-Methyl-N-(2-methylphenyl)but-2-enamide suggest potential applications in developing therapeutic agents for neurological disorders and cancer treatment. Similar compounds have demonstrated efficacy in these areas, indicating that this compound could serve as a lead structure for novel drug candidates.
2. Anticonvulsant Activity:
Research on related compounds has shown promising anticonvulsant properties. For instance, derivatives of cinnamamide structures have been tested for their effectiveness against seizures in various animal models. The presence of the aromatic ring and the unsaturated amide may enhance the compound's interaction with biological targets involved in seizure activity .
Materials Science Applications
1. Polymer Synthesis:
The unique structure of this compound may be leveraged in materials science for synthesizing advanced polymers. The compound's reactivity can be exploited to create new materials with desirable properties, such as increased stability or enhanced solubility.
2. Catalytic Applications:
The compound could also find applications in catalysis, particularly in reactions involving electrophilic substitution or oxidation processes. Its structural features may facilitate specific catalytic pathways that are beneficial in synthetic organic chemistry .
Case Studies and Research Findings
Propriétés
Numéro CAS |
108752-09-6 |
|---|---|
Formule moléculaire |
C12H15NO |
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
3-methyl-N-(2-methylphenyl)but-2-enamide |
InChI |
InChI=1S/C12H15NO/c1-9(2)8-12(14)13-11-7-5-4-6-10(11)3/h4-8H,1-3H3,(H,13,14) |
Clé InChI |
PAYZSIVVDPEWGA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)C=C(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













